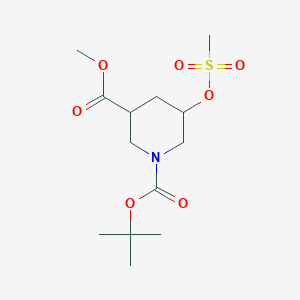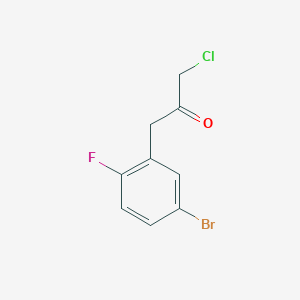
1-(5-Bromo-2-fluorophenyl)-3-chloro-2-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-2-fluorophenyl)-3-chloro-2-propanone is a halogenated aromatic ketone with a molecular formula of C8H6BrClFO. This compound features a bromine atom at the 5-position and a fluorine atom at the 2-position on the phenyl ring, along with a chloro group and a keto group on the propanone moiety. It is a versatile intermediate in organic synthesis and has applications in various scientific fields.
Synthetic Routes and Reaction Conditions:
Bromination and Fluorination: The compound can be synthesized by sequentially introducing bromine and fluorine atoms onto a phenyl ring. This can be achieved through electrophilic aromatic substitution reactions.
Chlorination: The chloro group can be introduced via a Friedel-Crafts acylation reaction, where an acyl chloride reacts with the aromatic ring in the presence of a Lewis acid catalyst.
Ketone Formation: The propanone moiety can be formed through oxidation of the corresponding alcohol or reduction of a carboxylic acid derivative.
Industrial Production Methods:
Batch Production: Industrial-scale synthesis often involves batch processes where reactants are added in controlled amounts to ensure consistent product quality.
Continuous Flow Synthesis: This method involves a continuous flow of reactants through a reactor system, allowing for efficient and scalable production.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often requiring a catalyst like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Alcohols and other reduced forms.
Substitution Products: Amines, ethers, and other substituted aromatic compounds.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be employed in the study of biological systems, particularly in the development of new drugs and understanding biochemical pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(5-Bromo-2-fluorophenyl)-3-chloro-2-propanone exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved would depend on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
1-(5-Bromo-2-fluorophenyl)ethanone: Similar structure but with an ethanone group instead of propanone.
1-(5-Bromo-2-fluorophenyl)ethanol: Contains an alcohol group instead of a ketone.
2-Chloro-1-(5-bromo-2-fluorophenyl)ethanone: Similar but with a different position of the chloro group.
This compound's versatility and reactivity make it a valuable tool in various scientific and industrial fields. Its unique structure and properties allow for a wide range of applications, from organic synthesis to drug discovery and industrial production.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C9H7BrClFO |
|---|---|
Molecular Weight |
265.50 g/mol |
IUPAC Name |
1-(5-bromo-2-fluorophenyl)-3-chloropropan-2-one |
InChI |
InChI=1S/C9H7BrClFO/c10-7-1-2-9(12)6(3-7)4-8(13)5-11/h1-3H,4-5H2 |
InChI Key |
VCKCLMDWAFALCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)CC(=O)CCl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Acetamido-N-[5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl]-4-methylbenzamide](/img/structure/B15335180.png)
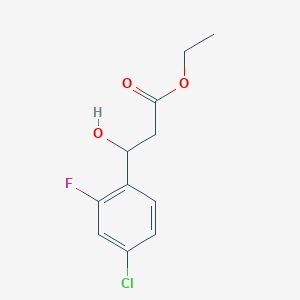
![3-Bromo-5H-cyclopenta[c]pyridin-7(6H)-one](/img/structure/B15335194.png)

![2-Methyl-6-(4-methyl-1,2,5-oxadiazol-3-yl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B15335202.png)

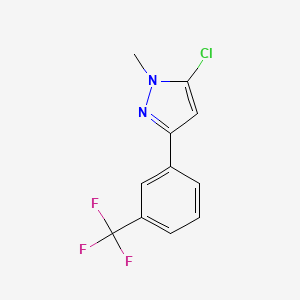
![Methyl 1-Boc-6-[(diphenylmethylene)amino]indole-4-carboxylate](/img/structure/B15335211.png)
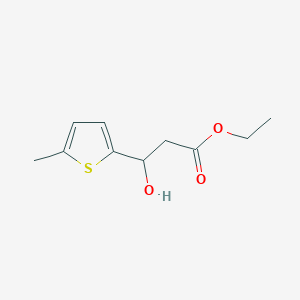
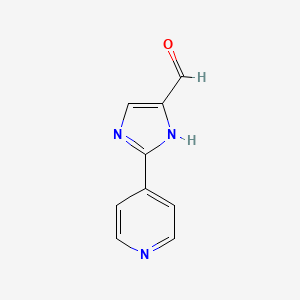
![(R)-2-[(S)-2-Aminopropanamido]propanoic Acid Hydrochloride](/img/structure/B15335231.png)

![[[3-(Chloromethoxy)propoxy]methyl]benzene](/img/structure/B15335242.png)
